Methyl 4-hydroxybenzothiazole-2-carboxylate
Overview
Description
Methyl 4-hydroxybenzothiazole-2-carboxylate is a chemical compound belonging to the benzothiazole family. It is characterized by a benzothiazole ring substituted with a methyl ester group at the 2-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxybenzothiazole-2-carboxylate typically involves the reaction of 4-hydroxybenzothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxybenzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-oxo-benzothiazole-2-carboxylate.
Reduction: Formation of 4-hydroxybenzothiazole-2-methanol.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 4-hydroxybenzothiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxybenzothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its analgesic effects are attributed to its ability to modulate pain receptors and pathways. The hydroxyl and ester groups play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
Methyl 4-hydroxybenzothiazole: Lacks the ester group.
4-Hydroxybenzothiazole-2-carboxylate: Lacks the methyl group
Uniqueness
Methyl 4-hydroxybenzothiazole-2-carboxylate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-hydroxy-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-10-7-5(11)3-2-4-6(7)14-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIRVZSCYOZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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